molecular formula C19H16ClNO5 B6095533 DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE

Cat. No.: B6095533
M. Wt: 373.8 g/mol
InChI Key: QUKVEJQFTPMDPA-BQYQJAHWSA-N
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Description

DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a propenoyl group attached to an isophthalate backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE typically involves a multi-step process. One common method includes the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 2-chlorobenzaldehyde and dimethyl isophthalate.

    Formation of the intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate imine.

    Cyclization and esterification: The intermediate imine is then cyclized and esterified with dimethyl isophthalate under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-{[(2,5-DICHLOROPHENYL)SULFONYL]AMINO}ISOPHTHALATE
  • DIMETHYL 5-{[(2,4-DICHLOROBENZOYL)AMINO]ISOPHTHALATE}
  • DIMETHYL 5-{[(2-CHLOROPROPANOYL)AMINO]ISOPHTHALATE}

Uniqueness

DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

dimethyl 5-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-25-18(23)13-9-14(19(24)26-2)11-15(10-13)21-17(22)8-7-12-5-3-4-6-16(12)20/h3-11H,1-2H3,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKVEJQFTPMDPA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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